N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide, commonly known as BTA-1, is a chemical compound that has been extensively studied for its potential use in scientific research. BTA-1 belongs to the class of benzothiazole derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.
Mechanism of Action
BTA-1 exerts its biological activities through the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting COX-2, BTA-1 reduces the production of prostaglandins, thereby exerting its anti-inflammatory activity. BTA-1 has also been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine. By inhibiting MAO-B, BTA-1 increases the levels of dopamine in the brain, which may contribute to its neuroprotective activity.
Biochemical and Physiological Effects:
BTA-1 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BTA-1 has also been shown to reduce the production of reactive oxygen species (ROS), which are important mediators of oxidative stress. In addition, BTA-1 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BTA-1 in lab experiments is its well-established mechanism of action. BTA-1 has been extensively studied, and its mechanism of action has been well-characterized. In addition, BTA-1 is readily available and relatively inexpensive, which makes it an attractive compound for use in lab experiments. However, one of the limitations of using BTA-1 in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of BTA-1 for use in experiments.
Future Directions
There are several future directions for the study of BTA-1. One potential direction is the development of more potent and selective COX-2 inhibitors based on the structure of BTA-1. Another potential direction is the study of the neuroprotective effects of BTA-1 in animal models of neurodegenerative diseases. Finally, the study of the pharmacokinetics and pharmacodynamics of BTA-1 in humans is an important area of future research.
Synthesis Methods
The synthesis of BTA-1 involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 3-amino-1,2-benzothiazole in the presence of a base. The resulting product is then further purified by recrystallization. The yield of BTA-1 obtained through this method is approximately 50%.
Scientific Research Applications
BTA-1 has been extensively studied for its potential use in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective activities. BTA-1 has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O3S/c21-16-11-14(24(26)27)8-9-15(16)19(25)22-13-5-3-4-12(10-13)20-23-17-6-1-2-7-18(17)28-20/h1-11H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBHYIYMMOFBLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.